1-Boc-4-dimethylcarbamoylpiperidine
Overview
Description
1-Boc-4-dimethylcarbamoylpiperidine is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.34 . It is also known by the IUPAC name tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate .
Molecular Structure Analysis
The InChI key for this compound is VRVUOIHXJJWKIY-UHFFFAOYSA-N . The structure of the compound includes a piperidine ring, which is substituted at the 4-position with a dimethylcarbamoyl group and at the 1-position with a Boc (tert-butyl carbamate) group .Scientific Research Applications
Synthesis of Bioactive Compounds
- Versatile Building Blocks for Bioactive Molecules : Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, a related compound, serves as a versatile building block for synthesizing 4-substituted 3-aminopiperidines, compounds with significant potential for biological activity. This multigram synthesis, originating from simple materials like pyridine and benzyl chloride, underscores the utility of related Boc-protected piperidines in constructing biologically active structures (Schramm, Pavlova, Hoenke, & Christoffers, 2009).
Polymer and Materials Science
- Development of Biodegradable Polymers : A study on polymers that depolymerize via a cascade of intramolecular reactions highlighted the use of tert-butylcarbamate (Boc) groups as a cleavable end-cap. This research provides insights into creating medical devices, drug delivery vehicles, and tissue engineering scaffolds with unique biodegradation properties, showcasing the relevance of Boc-protected compounds in the field of materials science (Dewit & Gillies, 2009).
Synthetic Chemistry Techniques
- Innovations in Peptide Coupling : 4-Dimethylaminopyridine (DMAP), an enhancer for peptide coupling reactions, has shown significant effectiveness in improving couplings involving sterically hindered amino acid residues. This research illustrates the importance of related dimethylcarbamoylpiperidine structures in facilitating challenging chemical syntheses (Wang, Tam, Wang, & Merrifield, 2009).
Drug Design and Development
- Synthesis of Opioid Peptidomimetics : The unnatural amino acid 2',6'-dimethyl-l-tyrosine, crucial in the development of synthetic opioid ligands, exemplifies the use of Boc-protected amino acids in synthesizing compounds with enhanced potency at opioid receptors. This area of research benefits from derivatives of Boc-protected piperidines for creating potent pharmacological agents (Bender, Griggs, Gao, Trask, Traynor, & Mosberg, 2015).
Advanced Functional Materials
- pH-Responsive Polymers for Drug Delivery : The controlled synthesis of amino acid-based polymers highlights the application of Boc-protected monomers in creating pH-responsive materials. These cationic polymers, derived from leucine/isoleucine side chains, have potential applications in drug delivery, demonstrating the utility of Boc-protected compounds in developing smart materials (Bauri, Roy, Pant, & De, 2013).
Safety and Hazards
The safety data sheet for a similar compound, 1-Boc-piperidine, indicates that it is a combustible liquid that can cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only in well-ventilated areas . Similar precautions may apply to 1-Boc-4-dimethylcarbamoylpiperidine.
Future Directions
The International Narcotics Control Board has recommended adding 1-Boc-4-piperidone, a chemically protected derivative of 4-piperidone and a precursor to 1-Boc-4-dimethylcarbamoylpiperidine, to the 1988 Convention for international control . This is due to its use in the illicit manufacture of fentanyl and fentanyl analogues . This suggests that the use and regulation of this compound and related compounds will continue to be a topic of interest in the future.
Properties
IUPAC Name |
tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-6-10(7-9-15)11(16)14(4)5/h10H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVUOIHXJJWKIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452250 | |
Record name | 1-BOC-4-DIMETHYLCARBAMOYLPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254905-58-3 | |
Record name | 1-BOC-4-DIMETHYLCARBAMOYLPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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